

Spectroscopic Profile of Isoamyl Phenylacetate: A Technical Guide

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Compound of Interest

Compound Name: *Isoamyl phenylacetate*

Cat. No.: B094502

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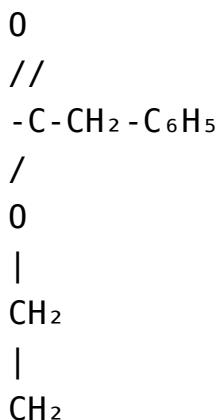
This technical guide provides a comprehensive overview of the spectroscopic data for **isoamyl phenylacetate** (also known as 3-methylbutyl 2-phenylacetate), a compound of interest in various scientific disciplines. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

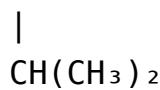
Chemical Structure and Properties

IUPAC Name: 3-methylbutyl 2-phenylacetate CAS Number: 102-19-2 Molecular Formula:

$C_{13}H_{18}O_2$ Molecular Weight: 206.28 g/mol

Structure:





Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **isoamyl phenylacetate**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Isoamyl Phenylacetate**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| 7.29 | m | 5H | Aromatic protons (C_6H_5) |
| 4.11 | t | 2H | $-\text{O}-\text{CH}_2-$ |
| 3.60 | s | 2H | $-\text{CH}_2-\text{C}_6\text{H}_5$ |
| 1.66 | m | 1H | $-\text{CH}(\text{CH}_3)_2$ |
| 1.52 | q | 2H | $-\text{CH}_2-\text{CH}(\text{CH}_3)_2$ |
| 0.89 | d | 6H | $-\text{CH}(\text{CH}_3)_2$ |

Table 2: ^{13}C NMR Spectroscopic Data for **Isoamyl Phenylacetate**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| 171.5 | C=O (Ester) |
| 134.4 | C (Aromatic, C1') |
| 129.2 | CH (Aromatic, C3'/C5') |
| 128.5 | CH (Aromatic, C2'/C6') |
| 127.0 | CH (Aromatic, C4') |
| 63.5 | -O-CH ₂ - |
| 41.5 | -CH ₂ -C ₆ H ₅ |
| 37.2 | -CH ₂ -CH(CH ₃) ₂ |
| 25.0 | -CH(CH ₃) ₂ |
| 22.4 | -CH(CH ₃) ₂ |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **Isoamyl Phenylacetate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| 3030 | Weak | Aromatic C-H stretch |
| 2958 | Strong | Aliphatic C-H stretch |
| 1735 | Strong | C=O (Ester) stretch |
| 1245 | Strong | C-O (Ester) stretch |
| 1155 | Strong | C-O (Ester) stretch |
| 730, 695 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **Isoamyl Phenylacetate**

| Ionization Mode | m/z | Relative Intensity | Assignment |
|--------------------------|-----|--------------------|--|
| Electron Ionization (EI) | 91 | 100 | $[\text{C}_7\text{H}_7]^+$ (Tropylium ion) |
| | 70 | 55 | $[\text{C}_5\text{H}_{10}]^+$ (Isopentyl fragment) |
| | 43 | ~100 | $[\text{CH}_3\text{CO}]^+$ or $[\text{C}_3\text{H}_7]^+$ |
| | 136 | 20 | $[\text{M} - \text{C}_5\text{H}_{10}]^+$ |
| Chemical Ionization (CI) | 207 | 100 | $[\text{M}+\text{H}]^+$ |
| | 137 | 26 | $[\text{M}+\text{H} - \text{C}_5\text{H}_{10}]^+$ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

- Sample Preparation: A small amount of **isoamyl phenylacetate** was dissolved in approximately 0.5 mL of CDCl_3 in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: A standard single-pulse experiment was used. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time with a greater number of scans was necessary due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer. The sample was analyzed as a neat liquid.

- Sample Preparation: A drop of neat **isoamyl phenylacetate** was placed between two potassium bromide (KBr) plates to form a thin liquid film.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

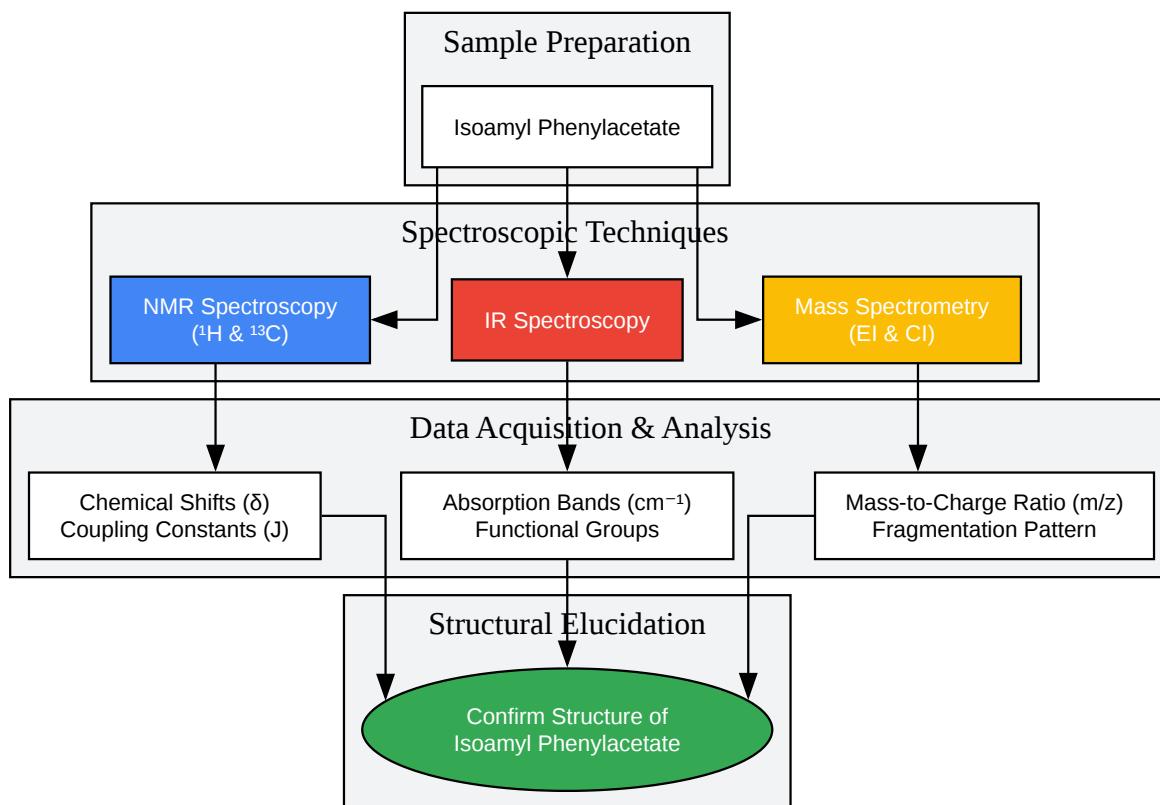
Mass spectra were obtained using both Electron Ionization (EI) and Chemical Ionization (CI) techniques.

- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.
- Electron Ionization (EI-MS): The sample was bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting charged fragments were separated by their mass-to-charge ratio.
- Chemical Ionization (CI-MS): A reagent gas (e.g., methane) was introduced into the ion source along with the sample. The reagent gas is ionized by the electron beam, and these ions then react with the sample molecules in a less energetic process, primarily resulting in the protonated molecular ion $[\text{M}+\text{H}]^+$.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **isoamyl phenylacetate**.



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Caption: Workflow for Spectroscopic Analysis.

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